molecular formula C11H20N4O B13299955 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

Cat. No.: B13299955
M. Wt: 224.30 g/mol
InChI Key: IHYQDPXVEPWOIX-UHFFFAOYSA-N
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Description

2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide (CAS: 1187446-11-2) is an amide derivative featuring a pyrazole ring substituted with methyl groups at positions 3 and 3. Its molecular formula is C₁₁H₂₀N₄O, with a molecular weight of 224.3 g/mol and a purity of ≥95% . The compound’s structure includes:

  • A branched pentanamide backbone with a 3-methyl substituent.
  • A 2-amino group on the pentanamide chain.
  • A 3,5-dimethyl-1H-pyrazol-4-yl group as the N-substituent .

This compound is of interest in medicinal chemistry due to its hybrid structure, combining a flexible amide chain with a rigid pyrazole heterocycle.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide

InChI

InChI=1S/C11H20N4O/c1-5-6(2)9(12)11(16)13-10-7(3)14-15-8(10)4/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

IHYQDPXVEPWOIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1=C(NN=C1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, such as pyrazole rings, amide linkages, or bioisosteric substitutions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide C₁₁H₂₀N₄O 224.3 Pyrazole (3,5-dimethyl), branched pentanamide, 2-amino group
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide C₃₃H₃₇N₃O₆S 603.24 Pyrazole-3-carboxamide, tert-butyl and naphthyl substituents, sulfonyl group
N-(3,5-dichlorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide C₁₅H₁₁Cl₂N₅OS 396.25 Tetrazole-thioacetamide hybrid, dichlorophenyl substituent
Key Observations:

Pyrazole Derivatives: The target compound and the pyrazole-3-carboxamide analogue (C₃₃H₃₇N₃O₆S) both utilize pyrazole as a core heterocycle. However, the latter incorporates bulky tert-butyl and naphthyl groups, which may enhance target binding but reduce solubility due to increased lipophilicity .

Amide vs. Tetrazole Bioisosteres :

  • The tetrazole-containing compound (C₁₅H₁₁Cl₂N₅OS) replaces the amide group with a tetrazole-thioether linkage , a common bioisostere for carboxylic acids. This substitution could enhance resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities .

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (224.3 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability. In contrast, the pyrazole-3-carboxamide analogue (603.24 g/mol) exceeds these guidelines, likely limiting its pharmacokinetic profile .
Solubility and Stability:
  • The target compound’s dihydrochloride salt (C₁₁H₂₂Cl₂N₄O) suggests efforts to improve aqueous solubility, though specific data are unavailable .
  • The pyrazole-3-carboxamide analogue’s tert-butyl groups may confer high lipophilicity , necessitating formulation optimization for in vivo applications .

Biological Activity

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}N4_{4}
  • CAS Number : 1187446-11-2

The compound features a pyrazole ring substituted with methyl groups, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide have demonstrated significant cytotoxic effects against various cancer cell lines.

In a study evaluating a related pyrazole derivative, it was found that the compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across 60 cancer cell lines. When combined with radiation therapy, the compound showed enhanced efficacy, leading to less than 0.5% of cells retaining reproductive integrity after treatment with a 4-Gy dose of radiation .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, in treated glioblastoma cell lines, significant morphological changes were observed, including giant cells with multiple nuclei and disrupted nuclear envelopes. Such alterations indicate that these compounds may interfere with normal cellular processes and promote apoptotic pathways .

Case Studies

Study Cell Lines Tested GI50 (nM) Mechanism
Study AU87 (glioblastoma)200 ± 60G2/M phase arrest
Study BBE (neuroblastoma)18.9Apoptosis induction
Study CNCI 60-cell panel<15Radiosensitization

Detailed Findings

  • U87 Cell Line : The compound induced significant G2/M phase arrest in U87 cells with a GI50 value of approximately 200 nM, which is notably lower than many existing treatments .
  • BE Cell Line : In neuroblastoma BE cells, the GI50 was found to be exceptionally low at 18.9 nM, indicating potent cytotoxicity. The study reported that over 70% of cells were arrested in the G2/M phase upon treatment .
  • NCI 60-cell Assay : The compound was also evaluated using the NCI 60-cell line panel, demonstrating broad-spectrum activity against various cancer types with a notable decrease in cell viability across multiple lines .

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